Butyrylferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

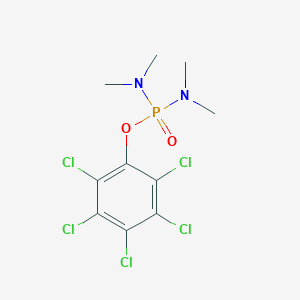

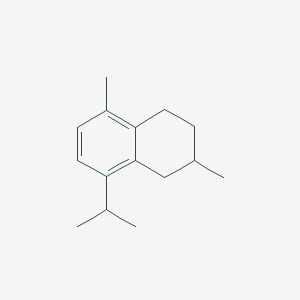

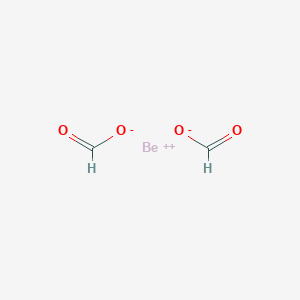

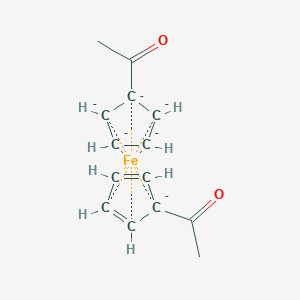

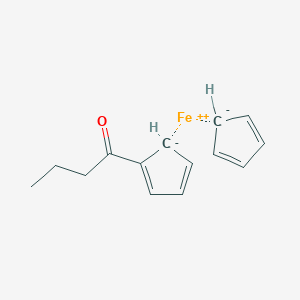

Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO2. It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry. This compound appears as a yellow crystalline solid and is soluble in organic solvents .

Mechanism of Action

Target of Action

Butyrylferrocene is a chemical compound with the empirical formula C14H16FeO

Mode of Action

It’s known that the compound has a butyryl side chain that is co-planar with its carrier carbocycle , but the specifics of how it interacts with its targets and the resulting changes are not well-understood. More research is needed to elucidate these details.

Pharmacokinetics

Its molecular weight is 256.12 , which may influence its bioavailability and pharmacokinetic properties

Biochemical Analysis

Biochemical Properties

The biochemical properties of Butyrylferrocene are not well-studied. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyrylferrocene can be synthesized by reacting butyryl chloride with ferrocene in an organic solvent. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{Fe(C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert gas atmospheres to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Butyrylferrocene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butyrylferrocenium ions.

Reduction: It can be reduced back to ferrocene derivatives.

Substitution: The butyryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Oxidation: Butyrylferrocenium ions.

Reduction: Ferrocene derivatives.

Substitution: Various substituted ferrocenes depending on the reagents used

Scientific Research Applications

Butyrylferrocene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: Studies have explored its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: this compound is used in the production of materials with specific magnetic properties and as a ligand in organic electronic materials and liquid crystal displays

Comparison with Similar Compounds

Ferrocene: The parent compound of butyrylferrocene.

Acetylferrocene: Similar structure with an acetyl group instead of a butyryl group.

Ferrocenecarboxaldehyde: Contains a formyl group attached to the cyclopentadienyl ring.

Uniqueness: this compound is unique due to its butyryl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific applications where these properties are desired .

Properties

CAS No. |

1271-94-9 |

|---|---|

Molecular Formula |

C14H16FeO 10* |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

InChI Key |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

Q1: What is the molecular structure of butyrylferrocene and how was it determined?

A1: this compound (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that this compound crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []

Q2: What is the potential application of this compound in combustion processes?

A2: While the provided research doesn't directly investigate the combustion properties of this compound, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of this compound as a fuel additive compared to other known compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.